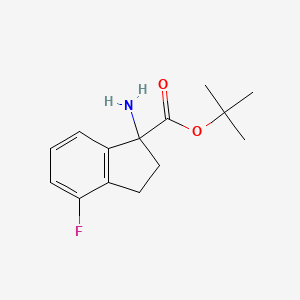

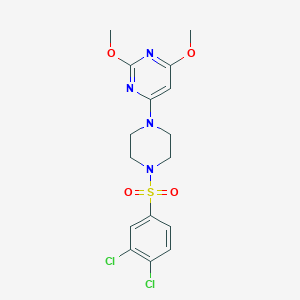

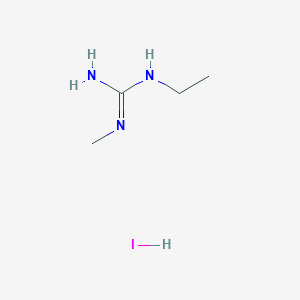

![molecular formula C21H16ClN5O2S B2508381 N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 872861-74-0](/img/structure/B2508381.png)

N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a complex organic molecule that likely exhibits a range of interactions due to its diverse functional groups. While the provided papers do not directly discuss this compound, they do provide insight into similar structures and their properties. For instance, the crystal structures of related acetamides show a network of hydrogen bonds and halogen interactions that could be relevant to the compound .

Synthesis Analysis

Although the exact synthesis of N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is not detailed in the provided papers, similar compounds, such as N-(thieno[2,3-b]pyridin-3-yl)acetamide derivatives, have been synthesized from halogenated precursors using nucleophilic substitution reactions followed by further functionalization . This suggests that a similar approach could be employed for the synthesis of the compound , involving strategic introduction of the pyrazolo[3,4-d]pyrimidin-4-yl moiety and subsequent acetylation and thioacetamide formation.

Molecular Structure Analysis

The molecular structure of N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide would be expected to exhibit a range of non-covalent interactions. Based on the crystal structures of related compounds, one can infer that hydrogen bonding and halogen interactions, such as C—Cl⋯π(arene), play a significant role in the solid-state packing of such molecules . These interactions are crucial for the stability and properties of the crystal lattice.

Chemical Reactions Analysis

The reactivity of N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide would likely be influenced by its functional groups. The acetamide moiety could undergo nucleophilic acyl substitution, while the halogen atoms might participate in electrophilic aromatic substitution reactions. The presence of a pyrazolo[3,4-d]pyrimidin-4-yl group could also introduce additional reactivity, potentially engaging in further heterocyclic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can be speculated based on related structures. The compound is likely to be solid at room temperature, with a melting point that could be influenced by the strength of intermolecular interactions such as hydrogen bonds . Its solubility would depend on the polarity and the presence of functional groups capable of hydrogen bonding. The compound's spectral properties, such as NMR and IR spectra, would reflect its structural features, including the substituted acetamide and the heterocyclic components .

Applications De Recherche Scientifique

1. Anti-Inflammatory Applications

The compound, belonging to the pyrazolo[3,4-d]pyrimidin-4-one derivatives, has been synthesized and its anti-inflammatory activity was evaluated using the carrageenan-induced paw edema test in rats. The study found that certain compounds within this family showed consistently good anti-inflammatory activity, comparable to the reference drug indomethacin, with minimal ulcerogenic effects, highlighting their potential in anti-inflammatory applications (El-Tombary, 2013).

2. Neurodegenerative Disease Research

In a study involving fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, the synthesized compounds showed high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). The radiolabeled compounds demonstrated potential as imaging agents for PBR expression in neurodegenerative disorders, indicating the compound's relevance in studying and potentially addressing neurodegenerative diseases (Fookes et al., 2008).

3. Psoriasis Treatment Research

In research aimed at treating psoriasis, a chronic autoimmune disease, pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated. The structure-activity relationship analysis led to the discovery of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, with one of the compounds showing significant antipsoriatic effects in an animal model. This highlights the compound's potential as a drug candidate for psoriasis treatment (Li et al., 2016).

4. Memory Formation and Recall

A study using a specific inhibitor of the Src family of tyrosine kinases, which is structurally related to the compound, demonstrated its involvement in memory formation and recall. The inhibitor was shown to block short- and long-term memory formation and retrieval, indicating the potential role of these compounds in studying cognitive functions and memory-related disorders (Bevilaqua et al., 2003).

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5O2S/c1-13(28)14-5-7-16(8-6-14)26-19(29)11-30-21-18-10-25-27(20(18)23-12-24-21)17-4-2-3-15(22)9-17/h2-10,12H,11H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHURNWVTMWAJCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

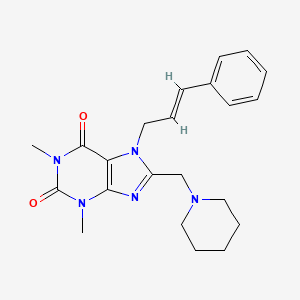

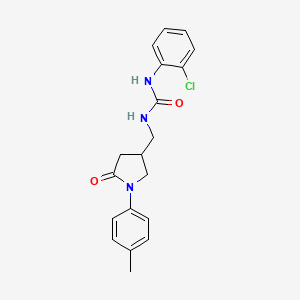

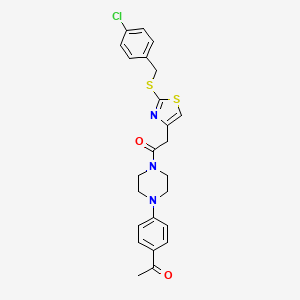

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B2508299.png)

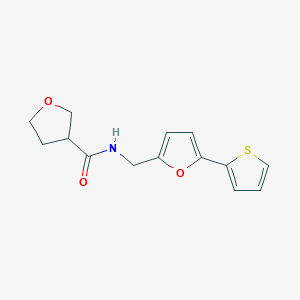

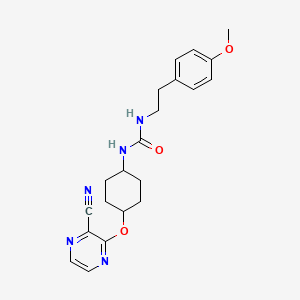

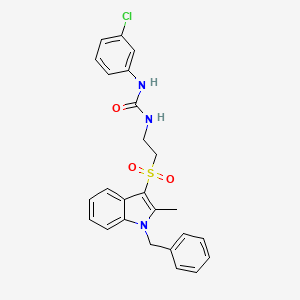

![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)

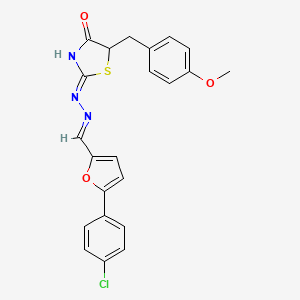

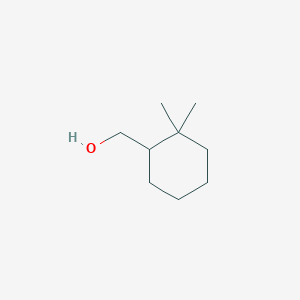

![N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2508308.png)